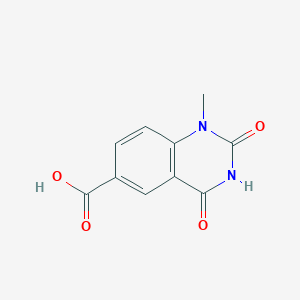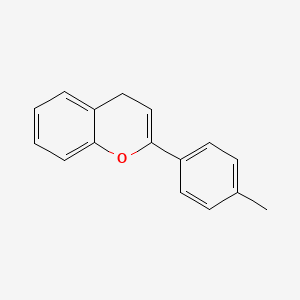
6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine, methyl, and nitro groups in the quinoline ring can significantly influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:
Nitration: Introduction of the nitro group into the quinoline ring using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Fluorination: Introduction of the fluorine atom using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: Introduction of the methyl group using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the fluorine or nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 6-Fluoro-7-methyl-8-aminoquinolin-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of fluorine and nitro groups can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoroquinolin-2(1H)-one: Lacks the methyl and nitro groups.
7-Methylquinolin-2(1H)-one: Lacks the fluorine and nitro groups.
8-Nitroquinolin-2(1H)-one: Lacks the fluorine and methyl groups.
Uniqueness
6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one is unique due to the combination of fluorine, methyl, and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C10H7FN2O3 |
|---|---|
Molekulargewicht |
222.17 g/mol |
IUPAC-Name |
6-fluoro-7-methyl-8-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H7FN2O3/c1-5-7(11)4-6-2-3-8(14)12-9(6)10(5)13(15)16/h2-4H,1H3,(H,12,14) |
InChI-Schlüssel |
YIYJTLRYLUWPGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C=CC(=O)NC2=C1[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11881245.png)





![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)







